2-[(2R)-oxolan-2-yl]acetic acid
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Description
2-[(2R)-oxolan-2-yl]acetic acid, also known as oxolanic acid, is an organic compound with the molecular formula C6H10O3 . It is a cyclic acetic acid derivative and is used in the preparation of heteroaryl substituted pyridines for the treatment of cystic fibrosis .
Molecular Structure Analysis
The molecular structure of 2-[(2R)-oxolan-2-yl]acetic acid consists of a five-membered oxolane ring attached to an acetic acid moiety . The molecular weight is 130.14, and the molecular formula is C6H10O3 .Scientific Research Applications
- 2-[(2R)-oxolan-2-yl]acetic acid can serve as a building block for designing novel nanocomposites. Researchers explore its use in creating materials with enhanced mechanical, thermal, or electrical properties. By incorporating this compound into polymers or other matrices, they aim to improve material performance for applications like sensors, drug delivery, and lightweight structural components .
- In nuclear magnetic resonance (NMR) spectroscopy, choosing the right solvent is crucial. 2-[(2R)-oxolan-2-yl]acetic acid may function as an NMR solvent due to its solubility properties and minimal interference with the NMR signal. Scientists use it to dissolve and analyze various organic compounds, especially those sensitive to other solvents .
- Supramolecular chemistry investigates non-covalent interactions between molecules. Researchers explore how 2-[(2R)-oxolan-2-yl]acetic acid participates in host-guest complexes, self-assembly, and molecular recognition. Its unique stereochemistry and functional groups make it an interesting candidate for supramolecular studies .
- Organometallic chemistry involves compounds containing metal-carbon bonds. 2-[(2R)-oxolan-2-yl]acetic acid could serve as a ligand, coordinating with metal ions to form stable complexes. These complexes find applications in catalysis, material synthesis, and medicinal chemistry .
- Rare earth elements exhibit fascinating optical and magnetic properties. Researchers investigate whether 2-[(2R)-oxolan-2-yl]acetic acid can act as a ligand to create luminescent or magnetically active rare earth complexes. Such compounds have potential in imaging, sensing, and display technologies .
- Silica gel, commonly used in column chromatography, separates mixtures based on differential adsorption. Scientists modify silica gel surfaces with functional groups, including 2-[(2R)-oxolan-2-yl]acetic acid , to tailor its selectivity for specific compounds. This aids in purifying natural products, analyzing mixtures, and isolating target molecules .
Nanocomposites and Materials Science
NMR Solvents
Supramolecular Chemistry
Organometallic Compounds
Rare Earth Compounds
Silica Gel and Chromatography
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(2R)-oxolan-2-yl]acetic acid involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "2-bromoacetic acid", "tetrahydrofuran", "sodium hydride", "sodium borohydride", "acetic anhydride", "acetic acid", "sodium hydroxide", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: Conversion of 2-bromoacetic acid to 2-(tetrahydrofuran-2-yl)acetic acid", "React 2-bromoacetic acid with tetrahydrofuran in the presence of sodium hydride to form 2-(tetrahydrofuran-2-yl)acetic acid.", "Step 2: Reduction of 2-(tetrahydrofuran-2-yl)acetic acid to 2-[(2R)-oxolan-2-yl]acetic acid", "React 2-(tetrahydrofuran-2-yl)acetic acid with sodium borohydride in the presence of acetic anhydride to form 2-(tetrahydrofuran-2-yl)acetic acid.", "Hydrolyze the resulting compound with sodium hydroxide to form 2-[(2R)-oxolan-2-yl]acetic acid.", "Step 3: Purification of 2-[(2R)-oxolan-2-yl]acetic acid", "Dissolve the crude product in water and adjust the pH to acidic using hydrochloric acid.", "Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Concentrate the solution to obtain pure 2-[(2R)-oxolan-2-yl]acetic acid." ] } | |
CAS RN |
178231-83-9 |
Molecular Formula |
C6H10O3 |
Molecular Weight |
130.1 |
Purity |
95 |
Origin of Product |
United States |
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